molecular formula C15H23N3O6S B13721966 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol

Cat. No.: B13721966
M. Wt: 373.4 g/mol
InChI Key: SAKFPWKIQUGBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol is a compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an azide group and a toluenesulfonyl group, making it a versatile reagent in organic synthesis and click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol typically involves multiple steps. One common method starts with the reaction of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The toluenesulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Azidoethoxy)ethoxy]ethanol: Lacks the toluenesulfonyl group, making it less versatile in certain reactions.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of an azide, leading to different reactivity.

    3-Azido-1-propanol: Shorter chain length and different functional groups.

Uniqueness

The presence of both the azide and toluenesulfonyl groups in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol makes it unique. This combination allows it to participate in a wider range of chemical reactions, enhancing its utility in various applications .

Properties

Molecular Formula

C15H23N3O6S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol

InChI

InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3

InChI Key

SAKFPWKIQUGBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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